2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol
Overview
Description
2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol is a chemical compound that features a tert-butylamino group and a chlorophenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol typically involves the reaction of 3-chlorophenylpropan-1-ol with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may result in the replacement of the chlorine atom with another functional group.
Scientific Research Applications
2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group and the chlorophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butylamino derivatives and chlorophenyl derivatives. Examples include:
- 2-(Tert-butylamino)-1-phenylpropan-1-ol
- 2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-ol
Uniqueness
2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-ol is unique due to the specific positioning of the tert-butylamino group and the chlorophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPTTXIBLSWNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923119 | |
Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50923119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Erythrohydrobupropion | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119802-68-5 | |
Record name | 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50923119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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